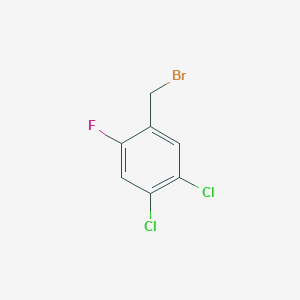

4,5-Dichloro-2-fluorobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4,5-dichloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDESMLATLFQIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Safe Handling of Halogenated Benzyl Bromides: A Focus on the Lachrymatory Hazards of 4,5-Dichloro-2-fluorobenzyl bromide and Related Compounds

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 4,5-Dichloro-2-fluorobenzyl bromide and structurally related halogenated benzyl bromides. These compounds are potent lachrymators and corrosive agents, necessitating stringent safety measures. As indispensable reagents in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of their hazards is paramount for the safety of all laboratory personnel.[1][2] This document synthesizes data from Safety Data Sheets (SDS) of analogous compounds to establish a robust framework for risk mitigation.

Chemical Profile and Physical Properties

This compound is a substituted toluene derivative. The presence of the benzylic bromide makes it a highly reactive alkylating agent, which is the basis for both its synthetic utility and its significant biological hazard.[3] While specific data for this exact compound is sparse, the properties of similar halogenated benzyl bromides provide a reliable reference point.

Caption: Chemical Structure of this compound.

Table 1: Representative Physical and Chemical Properties of Halogenated Benzyl Bromides

| Property | 2-Chloro-5-fluorobenzyl bromide | 4-Chloro-2-fluorobenzyl bromide | 4-Fluorobenzyl bromide |

|---|---|---|---|

| Appearance | Colorless Liquid[4] | Colorless to light orange/yellow clear liquid[1] | Clear slightly yellow liquid[5] |

| Boiling Point | 65-66 °C @ 2 mmHg[4] | 98 °C @ 15 mmHg[1] | Not specified |

| Density | 1.654 g/mL @ 25 °C[4] | 1.65 g/mL[1] | Not specified |

| Molecular Formula | C₇H₅BrClF[4] | C₇H₅BrClF[1] | C₇H₆BrF[3] |

| Molecular Weight | 223.47[4] | 223.47[1] | 189.03 |

| Key Hazard | Lachrymatory, Corrosive[4] | Corrosive[6] | Lachrymator, Corrosive[5] |

Hazard Identification and GHS Classification

The primary and most immediate hazard associated with this class of compounds is their lachrymatory nature.[7] A lachrymator is a chemical that irritates the eyes, causing tearing, pain, and potentially temporary blindness.[7] This effect is often accompanied by irritation of the respiratory tract and skin. However, the danger extends beyond mere irritation. These substances are classified as corrosive, capable of causing severe and permanent damage to tissues upon contact.[6][8][9]

Table 2: Common GHS Classifications for Halogenated Benzyl Bromides

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage.[10] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] |

Caption: Common GHS pictograms for this class of hazardous chemicals.

Mechanism of Action and Toxicological Profile

The lachrymatory and corrosive properties of benzyl bromides stem from their high reactivity as S_N2 alkylating agents. The benzylic carbon is electrophilic and readily attacked by nucleophiles present in biological macromolecules, such as proteins and DNA.

-

Lachrymatory Effect: The vapors react with moisture on the surface of the cornea and mucous membranes. This alkylation of nerve cell proteins triggers a rapid and painful response from sensory nerves, leading to profuse tearing, blinking, and blepharospasm (involuntary eyelid closure).[7]

-

Corrosive Damage: Beyond the initial sensory alarm, the chemical reaction continues, causing denaturation of proteins and cell death. This leads to severe chemical burns on the skin, in the eyes, and throughout the respiratory tract if inhaled.[5][6] Eye contact is particularly dangerous, with the potential for irreversible corneal damage and blindness.[6] Ingestion can cause severe burns to the gastrointestinal tract, and emesis is contraindicated due to the risk of perforation.[6]

Engineering Controls and Personal Protective Equipment (PPE)

Given the high volatility and severe hazards, robust control measures are not optional. The primary goal is to prevent any contact or inhalation.

Engineering Controls

The causality here is simple: if the user cannot be exposed to the vapor, the risk is minimized.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[7] This is the most critical engineering control to prevent systemic exposure via inhalation.

-

Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[5] Proximity is key, as a delay of even a few seconds in initiating flushing can drastically worsen the outcome of an exposure.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against liquid splashes and vapor.

Table 3: Mandatory PPE for Handling Lachrymators

| Body Part | Required PPE | Rationale and Specifications |

|---|---|---|

| Eyes/Face | Chemical splash goggles AND a full-face shield. | Goggles alone are insufficient as vapors can bypass them.[7] A face shield protects the entire face from splashes. For significant quantities or risk of aerosolization, a full-face respirator is the authoritative choice.[7] |

| Hands | Nitrile or Neoprene gloves (double-gloving recommended). | Always check the manufacturer's compatibility and breakthrough time data for benzyl bromides. Immediately remove and replace any gloves that may be contaminated.[7] |

| Body | Flame-resistant lab coat with tight-fitting cuffs. | Provides a barrier against incidental skin contact. |

| Respiratory | Use within a fume hood is primary. For emergency response, a NIOSH-approved respirator with an organic vapor cartridge is required.[11] | |

Caption: Standard PPE donning and doffing sequence for hazardous chemicals.

Safe Handling and Storage Protocols

A self-validating protocol ensures that checkpoints and safe conditions are met before proceeding to the next step.

Experimental Protocol: Handling and Dispensing

-

Preparation: Ensure the fume hood is operational and the sash is at the lowest practical height. Clear the workspace of all unnecessary items. Confirm the location of the nearest eyewash/shower and appropriate spill kit.

-

PPE: Don all required PPE as specified in Table 3 and the workflow diagram.

-

Container Inspection: Before moving, visually inspect the chemical container for any signs of degradation or leakage.[13]

-

Transport: When moving the chemical, place the primary container within a leak-proof secondary container.[13]

-

Dispensing: Perform all transfers over a tray or absorbent pad within the fume hood to contain potential drips.

-

Closure: Tightly seal the container immediately after use to prevent the escape of vapors.[13][14]

-

Decontamination: Wipe down the external surface of the container before removing it from the fume hood. Decontaminate any affected surfaces within the hood.

-

Doffing: Remove PPE in the correct order to prevent cross-contamination. Wash hands and forearms thoroughly after the procedure is complete.

Storage Requirements

Improper storage can lead to degradation of the chemical and hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[8][15]

-

Incompatibilities: Segregate from incompatible materials such as strong bases, oxidizing agents, and amines.[14][15]

-

Container: Keep in the original, tightly closed container.[14] Consider storing within a sealed secondary container as an additional precaution against vapor leakage.[14]

-

Inventory: Maintain a robust inventory system to track the age and quantity of the chemical. Dispose of old or unwanted chemicals promptly.[14][15]

Emergency Procedures and First Aid

Immediate and correct action is critical in mitigating the severe effects of exposure.

Caption: Emergency response workflow for lachrymator exposure.

First Aid Measures

-

Eye Contact: Do not delay. Immediately begin flushing the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][8][9] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[6] Remove all contaminated clothing and shoes while flushing. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8]

Spill Response

For a small spill inside a chemical fume hood:

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

For large spills or any spill outside a fume hood, evacuate the area and contact your institution's emergency response team.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[8] It should be collected in properly labeled, sealed containers and disposed of through an approved hazardous waste program in accordance with all local, regional, and national regulations.[8][17]

References

-

Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Brandeis University. [Link]

-

Unknown. (n.d.). Tear gas, formally known as a lachrymator a gent. sometimes. [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Lachrymator. [Link]

-

Unknown. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. [Link]

-

Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). 4,5-Dichloro-2-fluorobenzoic acid. [Link]

-

Duke University. (2020, April 10). Duke OESO Laboratory Safety - GHS Criteria for Particularly Hazardous and High Risk Chemicals± and for Special Animal Handling*. [Link]

-

Cole-Parmer. (2002, January 21). Material Safety Data Sheet - Benzylamine, 99%. [Link]

-

Unknown. (2019, May 28). First Aid - Chemical Poisoning. [Link]

-

InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]

-

SentrySciences. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 459-46-1: 4-Fluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 4. 2-Chloro-5-fluorobenzyl bromide CAS#: 81778-09-8 [amp.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. The MSDS HyperGlossary: Lachrymator [ilpi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.nl [fishersci.nl]

- 13. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 14. nottingham.ac.uk [nottingham.ac.uk]

- 15. labmanageracademy.com [labmanageracademy.com]

- 16. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 17. fishersci.com [fishersci.com]

Strategic Synthesis of 4,5-Dichloro-2-fluorobenzyl bromide: Pathways from Toluene Derivatives

An In-depth Technical Guide:

Abstract

4,5-Dichloro-2-fluorobenzyl bromide is a crucial building block in medicinal and agricultural chemistry, valued for its role in introducing a specifically substituted benzyl moiety into complex target molecules.[1] Its synthesis, however, presents notable regiochemical challenges that demand a carefully planned synthetic strategy. This guide provides an in-depth analysis of a robust and logical pathway for the synthesis of this compound, commencing from readily available toluene derivatives. We will dissect the causality behind each strategic choice, from the construction of the key intermediate, 4,5-dichloro-2-fluorotoluene, to its final-stage benzylic bromination. This document furnishes detailed, self-validating experimental protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

The unique substitution pattern of this compound—featuring a trifunctionalized aromatic ring—makes it a highly sought-after intermediate. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atoms provide steric and electronic properties crucial for biological activity.[2] The benzyl bromide moiety serves as a reactive handle for nucleophilic substitution, allowing for its facile incorporation into larger molecular scaffolds.[1][3]

The primary synthetic challenge lies in achieving the precise 1,2,4,5-substitution pattern on the aromatic ring. A direct, one-pot functionalization of a simpler toluene is unfeasible due to a lack of regiocontrol. Therefore, a multi-step, stepwise approach is necessary. This guide focuses on a logical and efficient pathway that builds the required substitution pattern before the final, selective bromination of the benzylic position.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a clear strategy. The benzyl bromide functionality is best installed in the final step via free-radical bromination of a methyl group, a reliable and well-documented transformation.[4][5] This approach avoids subjecting the reactive benzyl bromide to the conditions required for aromatic ring construction. This leads us to the key intermediate: 4,5-dichloro-2-fluorotoluene . The synthesis of this intermediate is the core challenge and will be the primary focus of the initial synthetic stages.

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Key Intermediate: 4,5-Dichloro-2-fluorotoluene

This section details a robust, two-step pathway to construct the key substituted toluene precursor. The strategy begins with a commercially available aniline derivative, which allows for precise control over the introduction of the fluorine atom via a diazotization reaction.

Step 3.1: Synthesis of 4-Chloro-2-fluorotoluene

The initial step involves the conversion of 5-chloro-2-methylaniline to 4-chloro-2-fluorotoluene. This transformation is efficiently achieved through a diazotization reaction followed by a fluoro-denitrogenation (a Schiemann-type reaction). Using an aniline precursor is strategically advantageous as diazotization provides a versatile handle for introducing a variety of substituents with high regioselectivity.

Causality of Experimental Choices:

-

Starting Material: 5-chloro-2-methylaniline provides the correct relative positioning of the methyl and one of the chloro groups.

-

Reaction Type: The Sandmeyer or Schiemann reactions are classic, reliable methods for converting anilines to aryl halides or fluorides. The use of anhydrous hydrogen fluoride (HF) as both the solvent and the fluorine source is a common industrial method for this transformation.[6][7]

-

Temperature Control: Diazotization reactions are typically performed at low temperatures (-3°C to 0°C) to ensure the stability of the diazonium salt intermediate.[6] Subsequent thermal decomposition to introduce the fluorine atom requires careful heating to control the rate of nitrogen gas evolution.[6]

Experimental Protocol: Synthesis of 4-Chloro-2-fluorotoluene [6]

-

Salification: In a suitable reactor, cool anhydrous hydrofluoric acid (2-5 molar equivalents) to 5-7°C. Slowly add 5-chloro-2-methylaniline (1.0 eq) dropwise, maintaining the temperature. Stir for 1-3 hours after the addition is complete to form the anilinium salt mixture.

-

Diazotization: Cool the mixture to between -3°C and 0°C. Add sodium nitrite (1.0-1.5 eq) portion-wise or as a concentrated solution, ensuring the temperature does not exceed 0°C. Stir for an additional 1-3 hours.

-

Thermolysis: Carefully warm the reaction mixture to 0-40°C. The diazonium salt will decompose, releasing nitrogen gas and forming the desired 4-chloro-2-fluorotoluene.

-

Work-up and Purification: Quench the reaction by pouring it onto ice water. Separate the organic layer. Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to neutralize any remaining acid, followed by water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by distillation to yield the final product.

Step 3.2: Electrophilic Chlorination of 4-Chloro-2-fluorotoluene

With 4-chloro-2-fluorotoluene in hand, the next step is to introduce the second chlorine atom at the 5-position. This is achieved through an electrophilic aromatic substitution reaction.

Causality of Experimental Choices (Regioselectivity): The regiochemical outcome of this chlorination is dictated by the directing effects of the three existing substituents:

-

-CH₃ (Methyl): An activating, ortho, para-director.

-

-F (Fluoro): A deactivating, ortho, para-director.

-

-Cl (Chloro): A deactivating, ortho, para-director.

The positions ortho and para to the strongly activating methyl group are the most favorable for substitution. The C5 position is ortho to the existing chlorine and meta to both the fluorine and methyl groups. However, considering the combined directing influence, the C5 position is sterically accessible and electronically favored for the introduction of the second chlorine atom.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-fluorotoluene

-

Reaction Setup: Charge a reactor with 4-chloro-2-fluorotoluene (1.0 eq) and a suitable solvent such as dichlorobenzene or acetic acid. Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃, 0.1 eq).[8]

-

Chlorination: While maintaining the temperature between 20-30°C, bubble chlorine gas through the solution at a controlled rate.[8] Alternatively, use another chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[2]

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench by adding water. Separate the organic layer, wash with sodium bisulfite solution (to remove excess chlorine), followed by water and brine. Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization to obtain 4,5-dichloro-2-fluorotoluene.

Final Step: Benzylic Bromination

The final transformation is the selective bromination of the benzylic methyl group of 4,5-dichloro-2-fluorotoluene. This is a classic free-radical halogenation reaction.[5]

Mechanism and Causality: This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.[4]

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide, or UV light) generates a bromine radical from the bromine source.

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of the bromine source to form the product and a new bromine radical, continuing the chain.

-

Choice of Reagent: N-Bromosuccinimide (NBS) is often the reagent of choice for benzylic bromination.[4] It serves as a source of bromine at a constant, low concentration, which is generated in situ by the reaction of NBS with the HBr byproduct. This minimizes competing electrophilic aromatic bromination on the electron-rich ring.[4] Using molecular bromine (Br₂) directly can lead to unwanted side reactions.[9]

Comparative Data for Benzylic Bromination Conditions

| Parameter | Method A: NBS/AIBN | Method B: Br₂/UV Light |

| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | UV Light (e.g., from a sunlamp) |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | Carbon Tetrachloride (CCl₄) or neat |

| Temperature | Reflux (typically 77-82°C) | 60-80°C |

| Selectivity | High for benzylic position | Lower; risk of aromatic bromination |

| Safety | CCl₄ is toxic and ozone-depleting. | Br₂ is highly corrosive and toxic. |

| Typical Yield | 70-90% | 60-80% |

Experimental Protocol: Synthesis of this compound [9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dichloro-2-fluorotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux and maintain for 2-15 hours. The reaction can be monitored by GC or TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Summary of Recommended Synthetic Pathway

The following diagram illustrates the complete, optimized workflow for the synthesis of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for N-Alkylation using 4,5-Dichloro-2-fluorobenzyl bromide

Abstract & Scope

This technical guide outlines the optimized protocols for the N-alkylation of amines using 4,5-Dichloro-2-fluorobenzyl bromide (CAS: 204397-68-2). This reagent is a highly functionalized electrophile used frequently in medicinal chemistry to introduce a lipophilic, metabolically stable benzylic motif into drug scaffolds (e.g., P-CABs, kinase inhibitors).

Due to the specific electronic effects of the ortho-fluorine and meta/para-chlorine substituents, this reagent exhibits distinct reactivity profiles compared to unsubstituted benzyl bromides. This guide covers mechanistic insights, safety protocols, and two distinct synthetic procedures:

-

Method A: Mild conditions for reactive nucleophiles (primary/secondary amines).

-

Method B: Enhanced conditions for weakly nucleophilic substrates (indoles, amides, sulfonamides).

Chemical Profile & Reactivity Analysis

Reagent Characteristics[1][2][3][4]

-

IUPAC Name: 1-(Bromomethyl)-4,5-dichloro-2-fluorobenzene

-

Molecular Formula:

-

Molecular Weight: 257.91 g/mol

-

Physical State: Low-melting solid or liquid (depending on purity/temperature); typically handled as a liquid or solution.

-

Storage: 2–8°C, under inert atmosphere (Ar/N₂). Moisture sensitive.

Mechanistic Insight: The "Electronic Turbocharger"

Successful alkylation relies on the

-

Inductive Effect (-I): The fluorine at the C2 position and chlorines at C4/C5 are strong electron-withdrawing groups (EWGs). This pulls electron density away from the benzylic carbon, making it highly electrophilic and susceptible to nucleophilic attack.

-

The Ortho-Fluoro Effect: While fluorine is small (Van der Waals radius ~1.47 Å), the ortho position can introduce minor steric strain but significantly destabilizes the transition state if the nucleophile is bulky. However, the primary driver is the increased partial positive charge (

) on the methylene carbon.

Critical Consideration: Because of this enhanced electrophilicity, this reagent is prone to rapid hydrolysis if exposed to atmospheric moisture. Strict anhydrous conditions are required.

Safety & Handling (HSE)

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG-400) followed by water. Benzyl bromides react with skin proteins; immediate neutralization is vital.

Experimental Protocols

Method A: Standard Conditions ( / MeCN)

Target Substrate: Primary and Secondary Amines (High Nucleophilicity).

Rationale: Acetonitrile (MeCN) is a polar aprotic solvent that dissolves the organic reactants while potassium carbonate (

Materials

-

Amine substrate (1.0 equiv)

-

This compound (1.1 equiv)

- (anhydrous, granular or powdered) (2.0 – 3.0 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Optional: Sodium Iodide (NaI) (0.1 equiv) – Finkelstein catalyst

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add the Amine Substrate (1.0 equiv) and anhydrous MeCN (0.1 M concentration relative to amine).

-

Base Addition: Add

(2.5 equiv). Stir at Room Temperature (RT) for 10 minutes to ensure suspension homogeneity. -

Reagent Addition: Add This compound (1.1 equiv) dropwise via syringe.

-

Note: If the reaction is known to be sluggish, add NaI (0.1 equiv) at this stage to generate the more reactive benzyl iodide in situ.

-

-

Reaction: Stir at RT. Monitor via TLC/LC-MS.[1]

-

Typical Time: 2 – 6 hours.

-

Heating: If incomplete after 6h, heat to 50°C. Avoid reflux unless necessary to prevent dimer formation.

-

-

Workup:

-

Filter off the solid

through a Celite pad. -

Concentrate the filtrate in vacuo.

-

Redissolve in EtOAc, wash with water (

) and Brine ( -

Dry over

, filter, and concentrate.

-

Method B: Enhanced Conditions ( / DMF or NaH)

Target Substrate: Weak Nucleophiles (Indoles, Imidazoles, Amides, Sulfonamides).

Rationale: Weak nucleophiles require a stronger base or a solvent that better solvates the cation (

Step-by-Step Procedure

-

Preparation: Dry flask,

atmosphere. -

Deprotonation:

-

Option 1 (Moderate): Dissolve substrate in anhydrous DMF. Add

(2.0 equiv). Stir 30 min at RT.[1] -

Option 2 (Strong - for Amides): Dissolve substrate in DMF at 0°C. Add NaH (60% dispersion, 1.2 equiv) carefully. Stir 30 min at 0°C

RT until gas evolution ceases.

-

-

Alkylation: Cool mixture to 0°C. Add This compound (1.2 equiv) dropwise.

-

Reaction: Allow to warm to RT. Stir for 4–12 hours.

-

Quench & Workup:

-

Caution: If NaH was used, quench carefully with cold water/ice.

-

Dilute with EtOAc. Perform standard extraction (wash with water x3 to remove DMF).

-

Process Visualization

Reaction Pathway & Decision Tree

The following diagram illustrates the decision logic for selecting the correct protocol and the underlying chemical pathway.

Caption: Decision tree for selecting Method A vs. Method B based on nucleophile strength.

Workup & Purification Workflow

Caption: Standardized workup procedure ensuring removal of inorganic salts and polar solvents.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Reagent hydrolysis | Use fresh, dry solvent. Ensure reagent quality (should be clear/yellow, not cloudy). |

| Sluggish Reaction | Steric hindrance | Add NaI (0.1 eq) to form benzyl iodide in situ (Finkelstein). Heat to 60°C. |

| Over-alkylation | Highly reactive amine | Add reagent slowly at 0°C. Use excess amine (1.5 eq) if amine is cheap. |

| Darkening/Tars | Oxidation/Decomposition | Degas solvents thoroughly. Run under strict |

References

-

PubChem. (2025).[2][3] 4-Bromo-2-fluorobenzyl bromide Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

-

ScienceMadness. (2022). Best Conditions For N-Alkylation Discussion. [Link]

Sources

General procedure for nucleophilic substitution with fluorinated benzyl bromides

Executive Summary

Fluorinated benzyl bromides represent a specialized class of electrophiles in medicinal chemistry and bioanalytical applications.[1] Unlike standard benzyl bromides, the presence of fluorine atoms on the aromatic ring significantly alters the electronic landscape of the benzylic carbon, modulating reactivity, lipophilicity, and metabolic stability.[1]

This guide provides a comprehensive technical framework for performing nucleophilic substitutions (

Chemical Dynamics & Mechanism

To optimize yields, one must understand the electronic "tug-of-war" inherent in these molecules.

The Fluorine Effect on Reactivity

In a standard

-

Inductive Withdrawal (

): Fluorine is highly electronegative. It pulls electron density through the sigma bond framework, making the benzylic carbon more electropositive (electrophilic). This generally accelerates nucleophilic attack. -

Resonance Donation (

): Fluorine has lone pairs that can donate into the -

Steric Hindrance: Ortho-fluorine substitution (2,6-difluoro patterns) creates significant steric bulk, which can retard the approach of the nucleophile despite the favorable electronics.

Mechanistic Visualization

The following diagram illustrates the electronic vectors and the transition state geometry for a generic nucleophilic substitution on a para-fluorobenzyl bromide.

Figure 1: Mechanistic pathway of

Safety Protocol: Lachrymator Handling

CRITICAL WARNING: Benzyl bromides, particularly fluorinated variants (e.g., Pentafluorobenzyl bromide), are potent lachrymators (tear gas agents). They cause severe irritation to eyes, skin, and the respiratory tract.[2]

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

Decontamination: Have a beaker of 10% aqueous sodium thiosulfate or dilute ammonium hydroxide ready. These react with the benzyl bromide to form non-volatile, non-lachrymatory byproducts.

-

Spill Response: Do not wipe up spills with paper towels (this increases surface area and evaporation). Cover with weak base (soda ash) or thiosulfate solution before cleanup.

General Synthetic Protocol ( )

This protocol is optimized for the synthesis of fluorinated benzyl ethers, amines, or thioethers on a milligram to gram scale.

Reagent Selection Matrix

| Component | Recommended Choice | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state and dissolve polar nucleophiles. MeCN is easier to remove (bp 82°C) than DMF. |

| Base | Mild, heterogeneous bases prevent side reactions (elimination) common with strong alkoxides. Cesium ("Cesium Effect") improves solubility and reactivity. | |

| Nucleophile | Phenols, Amines, Thiols | Must be electron-rich. If using weak nucleophiles (e.g., alcohols), stronger bases (NaH) may be required. |

| Temperature | RT to 60°C | Fluorinated benzyl bromides are highly reactive. Start at RT to avoid over-alkylation or polymerization. |

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask and equip with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.

-

-

Solubilization:

-

Add the Nucleophile (1.0 equiv) and Base (

, 2.0 equiv) to the flask. -

Add anhydrous Acetonitrile (0.1 M concentration relative to nucleophile).

-

Note: If using an amine hydrochloride salt, increase base to 3.0 equiv.

-

-

Addition:

-

Add Fluorinated Benzyl Bromide (1.1 equiv) dropwise via syringe.

-

Tip: If the bromide is solid, dissolve it in a minimal amount of solvent first.

-

-

Reaction:

-

Stir at Room Temperature (RT). Monitor by TLC or LC-MS.

-

Timeframe: Typically 1–4 hours. If incomplete after 4 hours, heat to 50°C.

-

-

Quench & Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash organic layer with 10% aqueous

(to quench unreacted bromide) followed by Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel). Fluorinated compounds often streak; adding 1% triethylamine to the eluent can improve peak shape.

-

Application Case Study: GC-MS Derivatization

Context: Pentafluorobenzyl bromide (PFB-Br) is widely used to derivatize carboxylic acids and phenols for Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The five fluorine atoms provide a high cross-section for Electron Capture Negative Ionization (ECNI) , lowering detection limits to the femtogram range.

Derivatization Workflow

Figure 2: Workflow for PFB-Br derivatization of biological samples.

Protocol for Fatty Acids in Plasma

-

Sample Prep: Mix 100

plasma with 100 -

Basification: Add 50

of 0.5 M phosphate buffer (pH 7.5) or -

Derivatization: Add 200

of PFB-Br solution (1% v/v in Acetone). -

Incubation: Seal vial and heat at 60°C for 30 minutes .

-

Extraction: Cool to RT. Add 500

Hexane. Vortex for 1 min. -

Analysis: Inject 1

of the upper hexane layer into GC-MS.

Key Insight: The reaction utilizes phase-transfer principles.[6] The acetone/water interface allows the polar carboxylate to meet the lipophilic PFB-Br.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzyl Bromide | Ensure solvents are anhydrous. Benzyl bromides hydrolyze to benzyl alcohols in the presence of water/base. |

| Elimination Products | Base too strong | Switch from NaH or NaOH to weaker bases like |

| Lachrymatory Vapors | Poor containment | Use a bleach or thiosulfate trap on the rotovap exhaust. |

| Polymerization | High concentration/Heat | Dilute reaction to 0.05 M. Perform at lower temperature (0°C to RT). |

References

-

Mechanistic Insight: Hrov

Benzylic Effect." Journal of the American Chemical Society. Link -

Derivatization Protocol: Tsikas, D., et al. (2021). "GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide." Molecules. Link

-

Safety Data: Thermo Fisher Scientific. (2010).[7] "Safety Data Sheet: Benzyl Bromide." Link

-

General Reactivity: Common Organic Chemistry. "Benzyl Bromide Reactivity and Protection Groups." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl Bromide [commonorganicchemistry.com]

- 3. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]

- 5. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Application Notes and Protocols for Halogenated Benzyl Bromides in Pharmaceutical Synthesis

A Senior Application Scientist's Guide to the Strategic Use of Dichloro-Fluorobenzyl Bromides and Related Intermediates in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Halogenated Benzyl Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Among the vast array of halogenated building blocks, substituted benzyl bromides serve as highly versatile electrophilic intermediates for the construction of complex pharmaceutical agents. This guide focuses on the application of di- and mono-chloro-fluorobenzyl bromides, a class of reagents that offer a nuanced approach to modulating the physicochemical and pharmacokinetic properties of drug candidates.

The presence of both chlorine and fluorine on the phenyl ring allows for fine-tuning of lipophilicity, metabolic stability, and binding interactions. Fluorine, with its small size and high electronegativity, can enhance binding affinity and block metabolic oxidation sites.[1][2] Chlorine, being larger and more polarizable, can also contribute to binding interactions and influence the overall electronic nature of the molecule. The strategic placement of these halogens, in concert with the reactive benzyl bromide functionality, provides a powerful tool for medicinal chemists to explore structure-activity relationships (SAR).

These intermediates are particularly valuable in the synthesis of kinase inhibitors and other targeted therapies, where precise interactions with the target protein are paramount. The benzyl group itself can engage in pi-stacking or hydrophobic interactions within a binding pocket, while the halogen substituents can form specific halogen bonds or alter the electronic properties of the aromatic system to optimize target engagement.

This document provides detailed protocols and insights into the use of these valuable intermediates, with a focus on representative examples like 4-chloro-2-fluorobenzyl bromide and 5-chloro-2-fluorobenzyl bromide, due to the limited availability of data on the specific 4,5-dichloro-2-fluorobenzyl bromide isomer. The principles and procedures outlined herein are broadly applicable to this class of reagents and are intended to provide a robust framework for their effective utilization in pharmaceutical research and development.

Physicochemical Properties and Safety Data

The proper handling and use of halogenated benzyl bromides are predicated on a thorough understanding of their physical properties and reactivity. The table below summarizes key data for representative compounds in this class. It is imperative to consult the specific Safety Data Sheet (SDS) for any reagent used in the laboratory.

| Property | 4-Chloro-2-fluorobenzyl bromide | 5-Chloro-2-fluorobenzyl bromide |

| CAS Number | 71916-82-0[3][4] | 71916-91-1[5] |

| Molecular Formula | C₇H₅BrClF[3] | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol [3] | 223.47 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid[3] | Colorless to light yellow/orange clear liquid[5] |

| Boiling Point | 98 °C at 15 mmHg[3] | 44-45 °C (likely at reduced pressure) |

| Purity | ≥ 98% (GC)[3] | >97.0% (GC)[5] |

| Storage | Store at 2 - 8 °C[3] | Information not available |

Safety and Handling:

Substituted benzyl bromides are potent lachrymators and are corrosive.[6] They are reactive electrophiles and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated chemical fume hood. Skin and eye contact should be strictly avoided. In case of contact, rinse the affected area immediately and copiously with water and seek medical attention. All chemical waste should be disposed of in accordance with institutional and local regulations.

Core Application: Nucleophilic Substitution for N-Benzylation

A primary application of chloro-fluorobenzyl bromides in pharmaceutical synthesis is the N-alkylation of amines and other nucleophiles. This reaction is fundamental for introducing the substituted benzyl moiety into a target molecule, often a key step in the synthesis of heterocyclic cores common in many drug classes. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophilic amine attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Protocol 1: N-Alkylation of a Primary Amine with 5-Chloro-2-fluorobenzyl bromide

This protocol provides a general procedure for the N-alkylation of a primary amine using 5-chloro-2-fluorobenzyl bromide. The choice of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to prevent competing reactions. An aprotic polar solvent like acetonitrile or dimethylformamide (DMF) is typically used to facilitate the reaction.

Reaction Scheme:

A representative SN2 reaction for N-alkylation.

Materials:

-

Primary amine (1.0 eq)

-

5-Chloro-2-fluorobenzyl bromide (1.05 eq)[5]

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

With vigorous stirring, add 5-chloro-2-fluorobenzyl bromide (1.05 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.

-

Rinse the filter cake with a small amount of acetonitrile and combine the filtrates.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-(5-chloro-2-fluorobenzyl) amine.

Causality and Self-Validation:

-

Excess Base: Using at least two equivalents of potassium carbonate ensures that the primary amine remains deprotonated and nucleophilic, and also neutralizes the HBr generated during the reaction.

-

Anhydrous Conditions: The absence of water is important as benzyl bromides can hydrolyze.

-

Reaction Monitoring: Regular monitoring by TLC or LC-MS is critical to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.

-

Work-up: The aqueous work-up removes any remaining inorganic salts and the basic wash with sodium bicarbonate removes any unreacted starting materials or acidic byproducts.

-

Purification and Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity, thus validating the success of the protocol.

Synthesis of Chloro-Fluorobenzyl Bromide Intermediates

The synthesis of the benzyl bromide intermediate itself is a key upstream process. A common method is the radical bromination of the corresponding substituted toluene.

Protocol 2: Synthesis of 5-Chloro-2-fluorobenzyl bromide from 5-Chloro-2-fluorotoluene

This protocol is adapted from a known procedure for the synthesis of 5-chloro-2-fluorobenzyl bromide.[1] It employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like dibenzoyl peroxide.

Reaction Workflow:

Workflow for the synthesis of 5-chloro-2-fluorobenzyl bromide.

Materials:

-

5-Chloro-2-fluorotoluene

-

N-bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Ethyl acetate

-

Heptane

-

Deionized water

Procedure:

-

Dissolve 5-chloro-2-fluorotoluene (1.0 eq) in ethyl acetate in a reaction vessel equipped for heating and stirring.

-

Add N-bromosuccinimide (1.2 eq) and a catalytic amount of dibenzoyl peroxide (e.g., 0.01-0.02 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for about 3 hours. Monitor the reaction for completion by GC or TLC.

-

After the reaction is complete, add heptane to the mixture and cool to 0°C to precipitate the succinimide byproduct.

-

Filter the mixture and wash the collected solid with heptane.

-

Wash the combined filtrate with deionized water.

-

Concentrate the organic phase under vacuum to obtain the crude product.

-

Purify the crude 5-chloro-2-fluorobenzyl bromide by vacuum distillation to yield the final product.[1]

Rationale and Verification:

-

Radical Initiation: Dibenzoyl peroxide initiates the radical chain reaction for the benzylic bromination.

-

NBS as Bromine Source: NBS is a convenient and safer source of bromine for radical reactions compared to elemental bromine.

-

Precipitation of Succinimide: The addition of a non-polar solvent like heptane reduces the solubility of the polar succinimide, allowing for its easy removal by filtration.

-

Final Purification: Vacuum distillation is an effective method for purifying liquid products with relatively high boiling points, ensuring a high-purity final intermediate. The purity should be verified by GC analysis and the structure confirmed by NMR spectroscopy.[1]

Conclusion

Chloro-fluorobenzyl bromides are valuable and versatile intermediates in pharmaceutical synthesis. Their utility in introducing halogenated benzyl moieties allows for the strategic modification of drug candidates to enhance their pharmacological profiles. The protocols detailed in this guide for N-alkylation and for the synthesis of the intermediate itself provide a solid foundation for researchers and drug development professionals. While direct data on every possible isomer, such as this compound, may be scarce, the principles of reactivity and the experimental methodologies are broadly translatable across this class of compounds. As with any reactive chemical, a strong emphasis on safety and careful analytical verification at each stage is paramount to successful and reproducible synthetic outcomes.

References

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.

- Chem-Impex. 4-Chloro-2-fluorobenzyl bromide.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Neurochemicals Using 4-Fluorobenzyl Bromide.

- Sigma-Aldrich. 4-Chloro-2-fluorobenzyl bromide | 71916-82-0.

- Salvavidas Pharma.

- Autechem. China Pharmaceutical Intermediates,Pharmaceutical Intermediates 5-Bromo-2,4-dichloropyrimidine Manufacturer.

- Ikigai® Corporation.

- ChemicalBook. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum.

- Suzhou Senfeida Chemical Co., Ltd.

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- PubChem. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015.

- Sigma-Aldrich. 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8.

- ChemicalBook. 2,4,5-Trifluorobenzyl bromide synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20).

- Sigma-Aldrich. 4-Fluorobenzyl bromide 97 459-46-1.

- The Royal Society of Chemistry.

- INDOFINE Chemical Company. 5-CHLORO-2-FLUOROBENZYL BROMIDE | 71916-91-1.

- TCI AMERICA. 5-Chloro-2-fluorobenzyl Bromide 71916-91-1.

- PubChem. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660.

- Santa Cruz Biotechnology. 4-Fluorobenzyl bromide | CAS 459-46-1 | SCBT.

- Home Sunshine Pharma. 4-Fluorobenzyl Bromide CAS 459-46-1.

- PubChemLite. 3,4-dichloro-2-fluorobenzyl bromide (C7H4BrCl2F).

- Preprints.org. Supplementary.

- Fiveable. (2025, September 15). Benzyl bromide Definition - Organic Chemistry II Key Term.

- Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL.

- Flow Chemistry in Organic Synthesis 14.

- SAGE Publications Inc. (2012, June 26). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.

- ChemicalBook. (2025, September 25). 5-Chloro-2-fluorobenzyl bromide | 71916-91-1.

- ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.

Sources

- 1. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-2-fluorobenzyl bromide | 71916-82-0 [sigmaaldrich.com]

- 4. 5-CHLORO-2-FLUOROBENZYL BROMIDE | 71916-91-1 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 4-Fluorobenzyl Bromide CAS 459-46-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Preparation of 4,5-Dichloro-2-fluorobenzylmagnesium Bromide

Abstract

This document provides a comprehensive guide for the preparation of the Grignard reagent, 4,5-dichloro-2-fluorobenzylmagnesium bromide, a critical intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocol addresses the specific challenges associated with the formation of Grignard reagents from electron-deficient and polyhalogenated benzyl halides. Detailed experimental procedures, safety considerations, troubleshooting, and characterization methods are presented to ensure reproducible and high-yield synthesis.

Introduction: The Challenge of Polysubstituted Benzyl Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The reaction involves the oxidative addition of magnesium metal to an organic halide.[3] While the preparation of simple alkyl or aryl Grignard reagents is often straightforward, the synthesis of their polysubstituted, and particularly electron-deficient, benzylic counterparts presents significant challenges.

The starting material, 4,5-dichloro-2-fluorobenzyl bromide, possesses several features that complicate Grignard reagent formation:

-

Electron-Withdrawing Substituents: The two chlorine atoms and one fluorine atom on the aromatic ring are strongly electron-withdrawing. This reduces the electron density at the benzylic carbon, making the C-Br bond less susceptible to oxidative addition by magnesium.

-

Potential for Side Reactions: The presence of multiple halogen atoms introduces the possibility of competing reactions. The highly reactive Grignard reagent, once formed, can react with another molecule of the starting benzyl bromide in a process known as Wurtz coupling, leading to the formation of a homocoupled dimer (1,2-bis(4,5-dichloro-2-fluorophenyl)ethane) and reducing the yield of the desired organometallic species.[4][5]

-

Initiation Difficulty: The passivation layer of magnesium oxide on the surface of the magnesium metal can inhibit the reaction.[6] Activation of the magnesium is often necessary to initiate the Grignard formation, especially with less reactive halides.[7]

This application note provides a robust protocol designed to overcome these challenges, enabling the efficient and reliable synthesis of 4,5-dichloro-2-fluorobenzylmagnesium bromide.

Reaction Mechanism and Key Considerations

The formation of a Grignard reagent proceeds via a single electron transfer (SET) mechanism at the surface of the magnesium metal.[4] An electron is transferred from the magnesium to the antibonding orbital of the carbon-halogen bond of the organic halide, leading to the formation of a radical anion which then fragments to an organic radical and a halide ion. A second electron transfer from magnesium to the organic radical results in the formation of the carbanionic species which rapidly combines with the magnesium halide.

Several factors are critical to the success of this reaction:

-

Solvent: Anhydrous ethereal solvents are essential.[8] They serve to solvate and stabilize the forming Grignard reagent through coordination with the magnesium atom.[6][9] Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating ability, which can facilitate the reaction of less reactive halides.[10] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative that can also suppress Wurtz coupling in some cases.[11]

-

Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic sources, including trace amounts of water.[12][13] This will quench the reagent and reduce the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Magnesium Activation: To overcome the passivating oxide layer, the magnesium turnings must be activated.[6] This can be achieved chemically using initiators like iodine or 1,2-dibromoethane, or mechanically by crushing the turnings.[6][7]

Experimental Protocol

This protocol is designed for the synthesis of approximately 0.1 mol of 4,5-dichloro-2-fluorobenzylmagnesium bromide.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Quantity | Notes |

| This compound | ≥98% | (Typical) | 27.8 g (0.1 mol) | Handle with care, lachrymator. |

| Magnesium Turnings | Grignard Grade | (Typical) | 2.67 g (0.11 mol) | Use fresh, non-oxidized turnings.[15] |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | (Typical) | 250 mL | Must be anhydrous.[8] |

| Iodine | Crystal, Reagent Grade | (Typical) | 1-2 small crystals | For activation.[7] |

| Inert Gas (Nitrogen or Argon) | High Purity | (Typical) | As needed | To maintain an inert atmosphere. |

Equipment Setup

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas inlet/outlet (bubbler)

-

Heating mantle or oil bath

-

Ice-water bath

All glassware must be oven-dried overnight at >120 °C and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination.[14][16]

Step-by-Step Procedure

-

Preparation: Place the magnesium turnings (2.67 g) and a magnetic stir bar into the three-necked flask. Add a single crystal of iodine. Assemble the glassware as shown in Diagram 2 and flush the system with inert gas for 10-15 minutes.

-

Solvent Addition: Add 50 mL of anhydrous THF to the flask to cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of this compound (27.8 g) in 200 mL of anhydrous THF. Add approximately 10% of this solution to the stirred magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the appearance of a cloudy gray/brown color. If the reaction does not start, refer to the troubleshooting section.

-

Addition of Benzyl Bromide: Once the reaction has initiated and is self-sustaining (exothermic), begin the dropwise addition of the remaining benzyl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.[4] The reaction is exothermic, so an ice-water bath should be kept on hand to control the temperature if the reflux becomes too vigorous.[12][17] The addition should take approximately 1-2 hours.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a dark gray or brown suspension.

Troubleshooting and Side Reaction Management

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Impure starting halide. | - Add a small crystal of iodine and warm gently.- Add a few drops of 1,2-dibromoethane.- Crush a few pieces of magnesium with a dry glass rod.- Ensure all components are scrupulously dry. |

| Vigorous, uncontrolled reaction | - Addition of the halide is too fast.- Insufficient solvent. | - Immediately cool the flask with an ice-water bath.- Stop the addition of the halide until the reaction subsides.- Resume addition at a much slower rate. |

| Formation of a white precipitate (Wurtz coupling product) | - High local concentration of benzyl bromide.- Elevated reaction temperature. | - Decrease the rate of addition of the benzyl bromide solution.- Ensure efficient stirring.- Use a more dilute solution of the benzyl bromide.- Maintain a lower reaction temperature.[5][18] |

Characterization: Titration of the Grignard Reagent

It is crucial to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions.[19] Titration is a common method for this purpose. A simple and effective method involves titration with a standard solution of an alcohol in the presence of an indicator.[20]

Titration Protocol (Example using Iodine)

-

Preparation: In a flame-dried vial under an inert atmosphere, dissolve a known amount of iodine (e.g., 100 mg) in anhydrous THF (e.g., 1.0 mL) containing 0.5 M LiCl.[21][22] Cool the solution to 0 °C.

-

Titration: Slowly add the prepared Grignard reagent solution dropwise via syringe to the stirred iodine solution.

-

Endpoint: The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.

-

Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1 mole of RMgX reacts with 1 mole of I₂).

Safety Precautions

-

Flammability: Ethereal solvents like THF are highly flammable.[12] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[14]

-

Reactivity: Grignard reagents react violently with water and protic solvents.[19] Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[23] Always have an ice bath ready for cooling.[17]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile) must be worn at all times.[14][17]

-

Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source (e.g., isopropanol in THF) before disposal.

References

- Vertex AI Search. (n.d.).

- Quora. (2022, February 19).

- Alfa Chemistry. (n.d.). Grignard Reaction.

- University of California, Santa Barbara. (n.d.).

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.

- Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.

- Royal Society of Chemistry. (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. DOI:10.1039/C3GC40702K.

- OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled.

- Scribd. (n.d.).

- Wikipedia. (n.d.). Grignard reagent.

- Laboratory Safety. (2018, July 16). Standard Operating Procedure (SOP)

- PubMed. (2002, July 1). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.

- Chem-Station Int. Ed. (2024, April 16). Grignard Reaction.

- Garst, J. F. (n.d.).

- ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development.

- American Chemical Society. (n.d.). Grignard Reaction.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.

- Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.

- Organic Syntheses. (n.d.). Procedure.

- RSC Publishing. (2023, June 28).

- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

- Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade.

- Research and Reviews. (2021, October 27).

- YouTube. (2019, January 7). making Grignard reagents.

- Wiley Online Library. (2018, November 13).

- ResearchGate. (2017, September 6).

- University of Calgary. (n.d.). Ch23: Aryl Grignards.

- Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!

- Google Patents. (n.d.). DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide.

- MilliporeSigma. (n.d.). 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 352-13-6.

- YouTube. (2014, September 15).

- Chemistry LibreTexts. (2023, January 22). Wurtz reaction.

- Chemguide. (n.d.). grignard reagents.

- Ursinus Digital Commons. (n.d.).

- Reddit. (2025, December 22). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- ACS Publications. (2009, March 16). The Grignard Reagents. Organometallics.

- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.

- ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.

- PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium.

- Benchchem. (n.d.). A Comparative Guide to the Applications of 3,5-Dichlorobenzylmagnesium Chloride in Organic Synthesis.

- ResearchGate. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rroij.com [rroij.com]

- 3. youtube.com [youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. dchas.org [dchas.org]

- 15. media.laballey.com [media.laballey.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. acs.org [acs.org]

- 18. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 19. artscimedia.case.edu [artscimedia.case.edu]

- 20. scribd.com [scribd.com]

- 21. chemtips.wordpress.com [chemtips.wordpress.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. schnyderchemsafety.com [schnyderchemsafety.com]

C-C bond formation techniques using halogenated benzyl bromides

Application Note: Chemoselective C-C Bond Formation Using Halogenated Benzyl Bromides

Introduction & Scope

Halogenated benzyl bromides (e.g., 4-bromobenzyl bromide, 2-chlorobenzyl bromide) are "linchpin" electrophiles in medicinal chemistry.[1] They possess two distinct electrophilic sites: the benzylic bromide (sp³-hybridized, highly reactive to Sₙ2 and radical formation) and the aryl halide (sp²-hybridized, requiring metal insertion).

The primary challenge in utilizing these scaffolds is chemoselectivity . In indiscriminate conditions, cross-coupling catalysts may activate the aryl halide prematurely, or the benzylic position may undergo homocoupling (Wurtz-type).

This guide details three orthogonal protocols to selectively functionalize the benzylic carbon while preserving the aryl halogen for subsequent elaboration.

Reactivity Profile & Decision Matrix

To select the correct protocol, one must understand the Bond Dissociation Energy (BDE) and kinetic profiles of the substrate.

-

Benzylic C-Br: Weak bond (~55-60 kcal/mol).[1] Susceptible to nucleophilic attack (Sₙ2) and single-electron transfer (radical generation).[1]

-

Aryl C-X: Stronger bond (~80+ kcal/mol for Br).[1] Requires oxidative addition by transition metals (Pd⁰, Ni⁰).

Strategic Workflow

Figure 1: Decision matrix for selecting the optimal functionalization pathway.

Protocol A: Classical Alpha-Alkylation (Thermodynamic Control)

Objective: Install a carbon chain at the benzylic position using a stabilized enolate. This method relies on the Sₙ2 mechanism, which is exclusively selective for the benzylic bromide over the aryl halide.

Mechanism: Sₙ2 Displacement. Chemoselectivity: >99:1 (Benzylic vs. Aryl).[1]

Materials

-

Substrate: 4-Bromobenzyl bromide (1.0 equiv)[1]

-

Nucleophile: Diethyl malonate (1.1 equiv)[1]

-

Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or NaH (for non-protic variants)[1]

-

Solvent: Ethanol (anhydrous) or THF[1]

Step-by-Step Procedure

-

Enolate Formation:

-

In a flame-dried round-bottom flask under N₂, dissolve diethyl malonate (1.1 equiv) in anhydrous Ethanol (0.5 M).

-

Add NaOEt (1.2 equiv) dropwise at 0°C.[1]

-

Checkpoint: Stir for 30 mins at 0°C. Solution should turn clear to slightly yellow, indicating enolate formation.

-

-

Addition:

-

Dissolve the halogenated benzyl bromide in a minimal amount of THF or EtOH.

-

Add this solution dropwise to the stirring enolate over 20 minutes. Note: Slow addition prevents dialkylation.[1]

-

-

Reaction:

-

Workup:

Data Summary:

| Parameter | Condition | Rationale |

| Temperature | 0°C → RT | Prevents elimination side-products.[1] |

| Stoichiometry | 1.1 equiv Malonate | Excess nucleophile suppresses bis-alkylation.[1] |

| Selectivity | 100% Benzylic | Aryl-Br bond is inert to NaOEt at RT.[1] |

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize biaryl methanes (sp³-sp² coupling). Challenge: Preventing oxidative addition into the aryl halide (Ar-X) and preventing homocoupling of the benzyl bromide.

Solution: Use a mild catalyst system that activates the weaker Benzylic C-Br bond faster than the Aryl C-X bond. Pd(dppf)Cl₂ is the gold standard here due to its large bite angle and faster reductive elimination rates.[1]

Materials

-

Substrate: 3-Chlorobenzyl bromide (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)[1]

-

Base: K₂CO₃ (2.5 equiv)[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure

-

Degassing (Critical):

-

Combine solvent (Dioxane/Water) in the reaction vessel and sparge with Argon for 15 minutes. Oxygen promotes homocoupling.[1]

-

-

Assembly:

-

Reaction:

-

Heat to 60°C . Do not exceed 80°C, as higher temperatures may activate the aryl chloride/bromide.[1]

-

Stir for 8–12 hours.

-

-

Workup:

Key Insight: Benzyl bromides undergo oxidative addition to Pd(0) significantly faster than Aryl chlorides or bromides.[1] By keeping the temperature moderate (60°C) and using a phosphine ligand like dppf, you kinetically favor the benzylic position.

Protocol C: Photoredox/Nickel Dual Catalysis (sp³-sp³ Coupling)

Objective: Coupling unactivated alkyl groups or difficult aryl partners under mild conditions. This is the modern standard for high-value scaffolds.

Mechanism: The photocatalyst generates a benzylic radical (via SET), which is intercepted by the Nickel catalytic cycle. This avoids harsh bases and high heat.[1][3]

Dual Catalytic Cycle Visualization

Figure 2: Mechanistic interplay between Iridium photocatalyst and Nickel cross-coupling cycle.

Protocol Details

-

Catalysts: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%) + NiCl₂[1]·glyme (5 mol%) / dtbbpy (5 mol%).[1]

-

Coupling Partner: Aryl Bromide or Alkyl Bromide (depending on desired bond).[1]

-

Base/Additives: 2,6-Lutidine (2 equiv), TTMSS (Supersilane) if reductive.[1]

-

Light Source: 34W Blue LED lamp.[1]

Procedure:

-

Add Ni-precursor and Ligand to a vial; dissolve in DME to form the active catalyst (green solution).[1]

-

Add Photocatalyst, Substrate, and Base.[1]

-

Irradiate with Blue LED with fan cooling (maintain 25°C).

-

Self-Validation: The reaction mixture usually turns from green to dark brown/black as Ni(0) is generated.[1] If it remains bright green, the catalytic cycle has stalled (check oxygen levels).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Homocoupling (Bn-Bn) | High concentration of benzyl radical; Slow transmetallation.[1] | Dilute reaction (0.05 M).[1] Add benzyl bromide slowly (syringe pump).[1] |

| Reaction at Aryl-X | Catalyst too active (e.g., Pd(PtBu₃)₂); Temp too high. | Switch to Pd(dppf) or Pd(PPh₃)₄.[1] Lower temp to <60°C. |

| Protodehalogenation | Water in solvent (for anhydrous protocols); Hydride source.[1] | Dry solvents over molecular sieves.[1] Avoid acetone (can act as hydride source).[1] |

| Stalled Reaction | Catalyst poisoning; O₂ leak.[1] | Degas solvents rigorously (freeze-pump-thaw).[1] Add 1 mol% more catalyst.[1] |

References

-

Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition.[1][5] Link

-

Tellis, J. C., Primer, D. N., & MacMillan, D. W. (2014). Single-electron transmetalation in organoboron cross-coupling.[1][6] Science.[1] Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][7] Chemical Reviews.[1] Link

-

Zuo, Z., et al. (2014). Merger of photoredox, nickel, and hydrogen atom transfer catalysis for C(sp3)–C(sp3) bond formation.[1] Science.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. PROBLEM 20 Which alkyl halide would you expect to be more reactive in an .. [askfilo.com]

- 5. Dual Ni/photoredox-catalyzed asymmetric cross-coupling to access chiral benzylic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Electron Transmetalation via Photoredox/Nickel Dual Catalysis: Unlocking a New Paradigm for sp3–sp2 Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Orthogonal Strategies for 4,5-Dichloro-2-fluorobenzyl (DCFB) Moieties in Complex Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges and strategic advantages of utilizing the 4,5-Dichloro-2-fluorobenzyl (DCFB) moiety, both as a robust pharmacophore and as a specialized, high-stability protecting group variant.

Executive Summary

The 4,5-Dichloro-2-fluorobenzyl (DCFB) group represents a highly specialized variation of the classic benzyl ether. Unlike the standard benzyl (Bn) or p-methoxybenzyl (PMB) groups, the DCFB moiety is characterized by significant electron-withdrawing substitution (two chlorines, one fluorine) on the aromatic ring.

This substitution pattern confers two distinct chemical behaviors:

-

Extreme Acid Stability: The electron-deficient ring destabilizes the benzylic carbocation intermediate, rendering the ether linkage resistant to acidic conditions that typically cleave Boc, t-Bu, or standard Benzyl groups.

-

Lipophilicity & Metabolic Stability: In medicinal chemistry, this moiety is frequently employed as a permanent pharmacophore (e.g., in PDE7 and STEP inhibitors) to fill hydrophobic pockets while resisting metabolic oxidation at the benzylic position.

This guide details protocols for the installation of DCFB, strategies for preserving it during orthogonal deprotection steps, and methods for its removal when used as a transient protecting group.

Chemical Logic & Stability Profile

To design an effective synthesis, one must understand the electronic "personality" of the DCFB group compared to standard protecting groups.